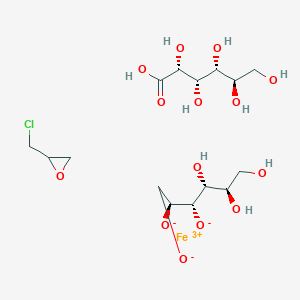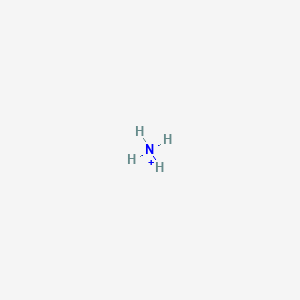
Phendimetrazine pamoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phendimetrazine pamoate is a stimulant drug belonging to the morpholine chemical class. It is primarily used as an appetite suppressant in the management of exogenous obesity. This compound functions as a prodrug to phenmetrazine, meaning that it is metabolized in the body to produce the active substance phenmetrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phendimetrazine pamoate is synthesized through a series of chemical reactions starting from phenylacetone and morpholine. The synthesis involves the formation of an intermediate compound, which is then methylated to produce phendimetrazine. The final step involves the formation of the pamoate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phendimetrazine pamoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenmetrazine.
Reduction: Reduction reactions can convert phendimetrazine back to its precursor compounds.
Substitution: Various substitution reactions can modify the chemical structure of phendimetrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major product formed from the oxidation of this compound is phenmetrazine. Reduction reactions can yield various intermediate compounds, depending on the specific conditions and reagents used .
Scientific Research Applications
Phendimetrazine pamoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of prodrug activation and metabolism.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Studied for its potential use in the treatment of obesity and as a candidate pharmacotherapy for cocaine addiction.
Industry: Utilized in the development of new appetite suppressant formulations and weight management therapies.
Mechanism of Action
Phendimetrazine pamoate acts as a norepinephrine-dopamine releasing agent (NDRA). It stimulates the release of norepinephrine and dopamine, which leads to increased metabolic activity and appetite suppression. The compound binds to and reverses the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Phendimetrazine pamoate is similar to other appetite suppressants such as phentermine and topiramate. it is unique in its function as a prodrug to phenmetrazine, which provides a more steady and prolonged exposure of the active drug within the body. This characteristic reduces the potential for abuse compared to other stimulants .
List of Similar Compounds
Phentermine: Another appetite suppressant used in the management of obesity.
Topiramate: Used in combination with other medications for weight management and the treatment of epilepsy.
Phenmetrazine: The active metabolite of phendimetrazine, previously used as an appetite suppressant.
Properties
CAS No. |
27922-80-1 |
|---|---|
Molecular Formula |
C47H50N2O8 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3/t;2*10-,12+/m.00/s1 |
InChI Key |
YQJDXBJFQQFWTN-RARUPOKRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)












